molecular formula C9H10O3 B154484 2,3-Dihydro-5-methoxy-1,4-benzodioxin CAS No. 1710-55-0

2,3-Dihydro-5-methoxy-1,4-benzodioxin

Cat. No. B154484
CAS RN: 1710-55-0
M. Wt: 166.17 g/mol
InChI Key: DLMVOXMRGJFYOC-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-methoxy-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins. This compound has gained significant attention from the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-5-methoxy-1,4-benzodioxin is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways and the inhibition of key enzymes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 2,3-Dihydro-5-methoxy-1,4-benzodioxin exerts various biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydro-5-methoxy-1,4-benzodioxin in lab experiments is its high potency and selectivity. This compound has been found to exhibit significant activity against various targets, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2,3-Dihydro-5-methoxy-1,4-benzodioxin. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to gain a better understanding of its effects. Furthermore, the potential use of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in material science and nanotechnology should also be explored.

Scientific Research Applications

2,3-Dihydro-5-methoxy-1,4-benzodioxin has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

1710-55-0

Product Name

2,3-Dihydro-5-methoxy-1,4-benzodioxin

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3

InChI Key

DLMVOXMRGJFYOC-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OCCO2

Canonical SMILES

COC1=CC=CC2=C1OCCO2

Other CAS RN

1710-55-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of dibromoethane (10.73 g, 77 mmol) and cetyltrimethylammonium bromide (0.291 g, 0.8 mmol) in 5 cm3 of water is brought to reflux. A solution of 3-methoxycatechol (5 g, 35.7 mmol) in 20N sodium hydroxide (NaOH, 4 g in 5 cm3 of water) is added slowly. The mixture is stirred at the reflux for 12 hours and then, after cooling and extraction with ether, purification on a silica column (eluent: petroleum ether/ether, 9:1) enables 7.4 g of a colorless oil to be isolated
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0.291 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A heterogeneous mixture containing 1.42 mol of 3-methoxycatechol, 1.57 mol of 1,2-dibromoethane, 1.42 mol of potassium carbonate and 4 g of copper powder in 150 ml of glycerol is heated at 110° C. for 15 hours. After cooling, the mixture is poured into 1 l of water. The aqueous phase is extracted with ethyl ether. The ether phases are then washed with 1N sodium hydroxide, dried and evaporated, and give the expected product.
Quantity
1.42 mol
Type
reactant
Reaction Step One
Quantity
1.57 mol
Type
reactant
Reaction Step One
Quantity
1.42 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

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